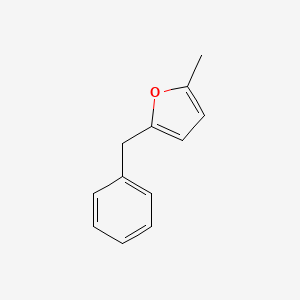

2-Benzyl-5-methyl-furan

Description

The Furan (B31954) Heterocycle in Organic Synthesis and Mechanistic Chemistry Contexts

Furan is a five-membered aromatic heterocycle containing one oxygen atom. wikipedia.org Its aromatic character arises from the delocalization of one of the oxygen atom's lone pairs of electrons into the ring, creating a 4n+2 pi electron system in accordance with Hückel's rule. However, its aromaticity is more modest than that of benzene, making it more reactive and a versatile participant in a variety of chemical transformations.

In organic synthesis, the furan ring is a crucial building block. wikipedia.org It serves as a precursor for a wide range of other chemical structures and is a key component in many natural products. wikipedia.orgorganic-chemistry.org The Paal-Knorr synthesis, first reported in 1884, is a classic and widely used method for preparing substituted furans. wikipedia.orgorganic-chemistry.org This reaction involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound to form the furan ring. wikipedia.orgorganic-chemistry.org The mechanism, elucidated in detail in the 1990s, involves the protonation of one carbonyl group, which is then attacked by the enol form of the other carbonyl, followed by dehydration to yield the aromatic furan. wikipedia.org Another significant method is the Feist-Bénary synthesis, which produces substituted furans from the reaction of α-halo ketones with β-dicarbonyl compounds. Current time information in Bangalore, IN. These synthetic routes highlight the furan ring's accessibility and its role as a versatile synthon in constructing more complex molecules.

Structural Significance of 2-Benzyl-5-methyl-furan within Substituted Furan Chemistry

This compound is a disubstituted furan derivative. Its structure consists of a central furan ring with a benzyl (B1604629) group (a phenyl group attached to a methylene (B1212753) bridge, -CH₂-Ph) at the 2-position and a methyl group (-CH₃) at the 5-position. The specific placement of these substituents dictates the molecule's chemical properties and reactivity.

The methyl group at the 5-position is an electron-donating group, which tends to increase the electron density of the furan ring, potentially influencing its reactivity in electrophilic substitution reactions. The benzyl group at the 2-position introduces significant steric bulk and an additional aromatic system, which can influence how the molecule interacts with catalysts and other reactants.

While detailed physicochemical data for this compound is not extensively documented in public databases, some general properties can be noted.

| Property | Value / Description | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₂O | - |

| Molecular Weight | 172.22 g/mol | - |

| Appearance | Characteristic aromatic odor | evitachem.com |

| Solubility | Soluble in organic solvents like ethanol (B145695) and ether; less soluble in water | evitachem.com |

A plausible and efficient synthetic route for this compound is the Paal-Knorr synthesis. wikipedia.orgorganic-chemistry.org This would involve the acid-catalyzed cyclization of the 1,4-dicarbonyl precursor, 1-phenylhexane-2,5-dione . chemsynthesis.comlookchem.com The reaction proceeds by intramolecular cyclization and dehydration to form the stable aromatic furan ring.

| Synthesis Method | Starting Materials | General Conditions | Key Feature | Source |

|---|---|---|---|---|

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compounds | Acid catalyst (e.g., H₂SO₄, P₂O₅) | Versatile and widely used for substituted furans | wikipedia.orgorganic-chemistry.org |

| Feist-Bénary Synthesis | α-Halo ketones and β-Dicarbonyl compounds | Base catalyst (e.g., ammonia, pyridine) | Produces furans often containing a carbonyl group at C-3 | Current time information in Bangalore, IN.lookchem.com |

Evolution of Academic Research Trajectories Pertaining to this compound and its Structural Analogues

Academic research into substituted furans has evolved significantly, driven by their utility as intermediates and their presence in bioactive molecules. Initially, research focused on establishing fundamental synthetic methodologies like the Paal-Knorr and Feist-Bénary reactions. wikipedia.orgCurrent time information in Bangalore, IN. Modern research has expanded into several key areas.

One major trajectory is the use of furan derivatives in medicinal chemistry. Numerous furan-containing compounds have been investigated for a wide range of biological activities. ontosight.ai For instance, complex molecules incorporating substituted furan rings, such as N-benzyl 5-(2-methylphenyl)furan 2-carboxamide (B11827560) and 2-substituted-benzyl-5-(2-methylbenzofuran-3-yl)-2H-tetrazoles, have been synthesized and studied for potential therapeutic applications. ontosight.ai The synthesis of such analogues often relies on the functionalization of simpler furan building blocks, highlighting the importance of compounds like this compound as synthetic intermediates.

Another significant trend is the focus on sustainable chemistry and biofuels. Furan derivatives, particularly 2-methylfuran (B129897) , can be produced from biomass. researchgate.net Research has explored the conversion of these bio-derived furans into value-added chemicals and high-density liquid fuels, positioning them as alternatives to petroleum-based resources. researchgate.net Reactions such as the hydroxyalkylation/alkylation of 2-methylfuran with various aldehydes, including benzaldehyde, produce larger molecules that are precursors to fuels and polymers. researchgate.net

Furthermore, the development of novel and more efficient catalytic systems for furan synthesis remains an active area of research. This includes the use of microwave-assisted reactions to accelerate the Paal-Knorr synthesis and the development of new catalysts to improve yields and regioselectivity, allowing for the creation of a diverse library of substituted furans for various applications.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H12O |

|---|---|

Molecular Weight |

172.22 g/mol |

IUPAC Name |

2-benzyl-5-methylfuran |

InChI |

InChI=1S/C12H12O/c1-10-7-8-12(13-10)9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 |

InChI Key |

SYTLHTWKVXPUKK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(O1)CC2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Benzyl 5 Methyl Furan and Its Structural Analogues

Transition Metal-Catalyzed Functionalization and Coupling Reactions

Transition metal catalysis offers powerful tools for the selective formation of carbon-carbon and carbon-heteroatom bonds, enabling the efficient synthesis of complex furan (B31954) structures.

Regioselective C-H Arylation and Alkenylation Strategies for 2-Benzylfurans

Direct C-H functionalization has emerged as a highly atom-economical and efficient method for the synthesis of substituted furans. Research has demonstrated that the regioselectivity of these reactions can be finely tuned by the choice of catalyst and directing groups. For instance, rhodium-catalyzed C-H heteroarylation and alkenylation of various heterocycles, including those with structures analogous to precursors of 2-benzylfurans, have been achieved with high efficiency and broad substrate scope. rsc.org This approach often utilizes a directing group to guide the metal catalyst to a specific C-H bond, allowing for precise control over the position of arylation or alkenylation. rsc.orgnih.gov

In the context of 2-benzylfurans, C-H activation can occur at either the furan ring's C-3 position or the benzylic position. Studies have shown that the reaction pathway can be controlled to selectively yield either the C-3 arylated product or the benzylic arylated product. nih.gov This selectivity is often influenced by the nature of the catalyst system and the reaction conditions. nih.govresearchgate.net A key factor in achieving this control is the ability of the catalytic system to differentiate between the sp2-hybridized C-H bonds of the furan ring and the sp3-hybridized C-H bonds of the benzyl (B1604629) group. nih.gov

Palladium-Catalyzed Synthetic Routes to 2-Benzyl-5-methyl-furan

Palladium catalysis is a cornerstone in the synthesis of substituted furans. mdpi.comresearchgate.net One-pot procedures involving palladium-catalyzed alkylation and subsequent cyclization of 1,3-dicarbonyl compounds with alkenyl bromides have proven to be a versatile method for generating functionalized furans. mdpi.comresearchgate.net The choice of palladium catalyst, such as PdCl₂(CH₃CN)₂, Pd(OAc)₂, or Pd(acac)₂, significantly impacts the reaction's efficiency and yield. mdpi.com For example, in the synthesis of certain furan derivatives, PdCl₂(CH₃CN)₂ has been identified as a highly effective catalyst. mdpi.com

The synthesis of 2-arylbenzofurans, which are structurally related to 2-benzylfurans, has been extensively studied using palladium-catalyzed C-H arylation. mdpi.com These reactions often employ various arylating agents, including aryl halides and arylboronic acids, in the presence of a palladium catalyst and a suitable base or oxidant. mdpi.com The optimization of reaction parameters such as the solvent, base, and oxidant is crucial for achieving high yields. mdpi.com For instance, a combination of PdCl₂(CH₃CN)₂ as the catalyst, K₂CO₃ as the base, and CuCl₂ as the oxidant in dioxane has been shown to be an effective system for the synthesis of certain functionalized furans. mdpi.com

| Catalyst | Base | Oxidant | Solvent | Yield (%) | Reference |

| PdCl₂(CH₃CN)₂ | K₂CO₃ | CuCl₂ | Dioxane | 94 | mdpi.com |

| Pd(OAc)₂ | K₂CO₃ | CuCl₂ | Dioxane | 80 | mdpi.com |

| Pd(acac)₂ | K₂CO₃ | CuCl₂ | Dioxane | 63 | mdpi.com |

This table illustrates the effect of different palladium catalysts on the yield of a model furan synthesis.

Bimetallic Catalyst Systems in Furan Derivatization

Bimetallic catalysts, which contain two different metal centers, can exhibit unique catalytic activity and selectivity compared to their monometallic counterparts due to synergistic effects. nih.govmdpi.com In the context of furan synthesis, bimetallic systems have been explored for various transformations, including hydrogenation and oxidation reactions. frontiersin.orgresearchgate.netconicet.gov.ar For example, Au-Pd bimetallic nanoparticles supported on nitrogen-rich carbon have shown high efficiency in the aerobic oxidation of 2,5-bis(hydroxymethyl)furan to 2,5-furandicarboxylic acid. mdpi.com

A significant advancement in the regioselective functionalization of 2-benzylfurans involves the use of heterobimetallic catalysts. nih.gov By employing a single ligand framework that can accommodate two different metals, it is possible to control the regioselectivity of C-H arylation. nih.gov The choice of the auxiliary metal in these bimetallic systems can direct the reaction towards either C-3 arylation of the furan ring or arylation at the benzylic position. nih.gov This control is attributed to the cooperative effects between the two metal centers during the reductive elimination step of the catalytic cycle. nih.gov Experimental and computational studies suggest that cation-π interactions play a crucial role in enabling the regioselective C-3 arylation of 2-benzylfurans. nih.gov

| Catalyst System | Arylation Position | Reference |

| M~Pd(NIXANTPHOS) | C-3 or Benzylic | nih.gov |

This table highlights the control of regioselectivity in the arylation of 2-benzylfuran (B12535769) using a bimetallic catalyst system.

Cyclization Reactions and Annulation Approaches in Furan Synthesis

Cyclization reactions represent a fundamental strategy for the construction of the furan ring system from acyclic precursors.

Cyclizations of Acetylenic Ketones to Furnish Furan Rings

The cyclization of acetylenic ketones is a well-established and versatile method for synthesizing substituted furans. rsc.orgresearchgate.netacs.org This transformation can be promoted by various catalysts, including those based on palladium. acs.org The general mechanism involves an intramolecular oxypalladation of the acetylenic ketone, which forms a furylpalladium intermediate. acs.org This intermediate can then undergo further reactions, such as protodemetalation or coupling with other reagents, to yield the final furan product. acs.org

The reaction conditions and the nature of the substituents on the acetylenic ketone can influence the outcome of the cyclization. For example, the use of a phosphane-borane complex under basic conditions can facilitate the cyclodimerization of acetylenic ketones to produce tetrasubstituted furans. rsc.org Furthermore, tandem processes involving a 5-exo-dig cyclization followed by a coupling reaction have been developed for the efficient synthesis of 2,3,5-trisubstituted furans from γ-acetylenic β-keto esters and aryl bromides. researchgate.net

| Precursor | Catalyst/Conditions | Product | Reference |

| Acetylenic Ketones | Phosphane-borane complex, base | Tetrasubstituted Furans | rsc.org |

| γ-Acetylenic β-keto esters | Palladium catalyst | 2,3,5-Trisubstituted Furans | researchgate.net |

| β,γ-Acetylenic Ketones | Palladium catalyst | Substituted Furans | acs.org |

This table summarizes different cyclization approaches for furan synthesis starting from acetylenic ketones.

Higher-Order Cycloaddition Reactions Involving Furanones

Higher-order cycloaddition reactions, which involve more than 6π electrons, provide a powerful strategy for the rapid construction of complex polycyclic systems. Furanones, which are unsaturated lactones, can participate as components in these reactions. For instance, 5-substituted-furan-2(3H)-ones can be activated by a Brønsted base to generate dienolates, which can then act as 2π-components in [8+2]-cycloaddition reactions with 8,8-dicyanoheptafulvene. acs.orgresearchgate.net This approach leads to the diastereoselective formation of polycyclic γ-lactone derivatives. acs.orgresearchgate.net

The reactivity of furanones in cycloaddition reactions can be further exploited in cascade sequences. For example, polyenolates generated from 5-substituted-2(3H)-furanones can react with certain partners in a process initiated by a higher-order cycloaddition, leading to the construction of intricate polycarbocyclic scaffolds. rsc.org Additionally, [3+2] cycloaddition reactions of nitrile oxides with furanones have been studied computationally to understand the mechanism and selectivity, providing insights for the synthesis of important isoxaline intermediates. bohrium.com Rhodium(III)-catalyzed formal [3+2] cycloaddition reactions between cyclopropenones and aldehydes also offer a pathway to highly functionalized furanones. chemistryviews.org

| Furanone Derivative | Reaction Type | Product Type | Reference |

| 5-Substituted-furan-2(3H)-ones | [8+2]-Cycloaddition | Polycyclic γ-lactones | acs.orgresearchgate.net |

| 5-Substituted-2(3H)-furanones | Higher-order-cycloaddition-initiated cascade | Polycarbocyclic scaffolds | rsc.org |

| 5-Acetoxy-2(5H)-furanone | [3+2]-Cycloaddition with nitrile oxides | Isoxalines | bohrium.com |

This table showcases the utility of furanones in various higher-order cycloaddition reactions.

Radical-Mediated Synthesis of Furan Scaffolds

The construction of the furan core via radical-mediated pathways offers a powerful alternative to traditional condensation reactions, often proceeding under mild conditions with high functional group tolerance. These methods typically involve the generation of a radical species that undergoes a subsequent cyclization cascade to form the furan ring.

One prominent strategy involves the copper(I)-catalyzed radical addition of acetophenones to electron-deficient alkynes. anr.frnih.gov This method achieves the synthesis of multisubstituted furans through a direct C(sp³)–H bond functionalization. anr.fr The reaction is typically promoted by an external oxidant, such as di-tert-butyl peroxide (DTBP), which facilitates the generation of the key radical intermediate. nih.gov Mechanistic studies have confirmed a radical pathway, highlighting the method's utility in forming biologically relevant furan scaffolds from simple starting materials without the need for pre-functionalized precursors. nih.gov

Another sophisticated approach is the use of cobalt(II) metalloradical catalysis for the regioselective cyclization of alkynes with α-diazocarbonyls. acs.org In this process, Co(II) porphyrin complexes activate the α-diazocarbonyl compound to generate a Co(III)-carbene radical. This species then adds to an alkyne, initiating a tandem radical addition cascade that culminates in the formation of a polyfunctionalized furan with complete regioselectivity. acs.org A key advantage of this system is its exceptional tolerance for a wide array of functional groups, including unprotected aldehydes, and its applicability to the construction of complex α-oligofurans through iterative cyclizations. acs.org

Manganese(III) acetate (B1210297) has also been employed to mediate radical cyclization reactions, particularly in the synthesis of dihydrofuran derivatives, which can be precursors to aromatic furans. nih.gov These reactions involve the radical addition of 1,3-dicarbonyl compounds to alkenes, leading to the formation of substituted 4,5-dihydrofurans. nih.govchinesechemsoc.org

Table 1: Comparison of Radical-Mediated Furan Synthesis Methods

| Method | Catalyst / Mediator | Reactants | Key Features |

|---|---|---|---|

| Copper-Catalyzed Annulation | Copper(I) salts (e.g., CuBr·Me₂S) with an oxidant (DTBP) | Acetophenones and electron-deficient alkynes | Direct C(sp³)–H bond functionalization; avoids pre-functionalized substrates. anr.frnih.gov |

| Cobalt-Metalloradical Cyclization | Cobalt(II) porphyrin complexes | α-Diazocarbonyls and terminal alkynes | High regioselectivity; exceptional functional group tolerance; suitable for oligofuran synthesis. acs.org |

| Manganese-Mediated Cyclization | Manganese(III) acetate | 1,3-Dicarbonyl compounds and alkenes | Forms dihydrofuran scaffolds; diastereoselectivity observed with certain substrates. nih.govchinesechemsoc.org |

Diastereoselective and Enantioselective Synthetic Transformations for Furan Derivatives

Achieving stereocontrol in the synthesis of furan derivatives is crucial for accessing chiral molecules with specific biological activities. Modern synthetic chemistry has produced several powerful methods for the diastereoselective and enantioselective construction of substituted furans and their analogues.

Organocatalysis has emerged as a key tool for asymmetric furan synthesis. In one diastereodivergent method, cinchona alkaloids are used to catalyze the asymmetric addition of β-ketoesters to 2-(1-alkynyl)-2-alkene-1-ones. rsc.org By selecting either quinine (B1679958) as a general base or a modified variant as a phase-transfer catalyst, a complete switch in the diastereoselectivity can be achieved, allowing access to the full matrix of stereoisomeric annulated furan products. rsc.org Another organocatalytic approach enables the enantioselective synthesis of sulfonyl-substituted furans via a cascade 1,6-addition/cyclization/enantioselective protonation pathway, delivering products with high enantiomeric purity. acs.org

Metal-catalyzed reactions provide a broad platform for stereocontrolled furan synthesis. A highly enantioselective synthesis of substituted furans has been developed using a copper(II)-catalyzed cycloisomerization of alkynyl ketones followed by an addition reaction with indoles. acs.org The use of a chiral phosphate (B84403) anion is critical for controlling the facial selectivity of the nucleophilic attack, leading to high yields and excellent enantioselectivities for a variety of substrates. acs.org Similarly, gold(I) catalysts bearing chiral phosphonite ligands have been successfully employed in the intramolecular hydroarylation of alkynes to produce furan-containing oxahelicenes with high enantioselectivity. chinesechemsoc.org

For diastereoselective syntheses, bismuth trichloride (B1173362) (BiCl₃) has been shown to be an effective promoter for the cyclization of 1,2-cyclopropanated sugars with olefins, yielding 2,2-di-substituted furan derivatives with high diastereoselectivity. nih.govrsc.org Furthermore, indium catalysts can mediate a three-component reaction between alkynyl enones, aldehydes, and secondary amines to afford highly substituted cyclopenta[c]furans with excellent diastereomeric ratios. nih.gov

Table 2: Selected Diastereoselective and Enantioselective Furan Syntheses

| Method | Catalyst / Promoter | Transformation | Stereocontrol |

|---|---|---|---|

| Organocatalysis | Cinchona alkaloids | Asymmetric addition followed by Ag-catalyzed cycloisomerization | Diastereodivergent (access to all stereoisomers). rsc.org |

| Copper Catalysis | Cu(II) with chiral phosphate | Cycloisomerization–indole addition | Enantioselective (up to 95% ee). acs.org |

| Bismuth Promotion | Bismuth trichloride (BiCl₃) | Cyclization of cyclopropanated sugars with olefins | Diastereoselective. nih.govrsc.org |

| Gold Catalysis | Au(I) with chiral phosphonite ligand | Intramolecular alkyne hydroarylation | Enantioselective (for helicene synthesis). chinesechemsoc.org |

| Indium Catalysis | Indium triflate (In(OTf)₃) | Three-component reaction of alkynyl enones, aldehydes, and amines | Diastereoselective. nih.gov |

Post-Synthetic Derivatization Strategies for this compound Backbones

Once the core furan scaffold is assembled, post-synthetic derivatization allows for the introduction of further chemical complexity and the fine-tuning of molecular properties. These strategies can target either the furan ring itself or the substituents attached to it.

For a backbone such as this compound, the reactivity of the furan ring and the methyl group are of primary interest. The C5-methyl group of 2-methylfuran (B129897) is known to undergo hydroxyalkylation/alkylation (HAA) reactions with various carbonyl compounds, including aldehydes and ketones, under acidic catalysis. acs.org This provides a direct route to couple the furan core with other molecular fragments, for example, in the synthesis of bis(5-methylfuran-2-yl)methane from 2-methylfuran and formaldehyde. acs.org Acylation reactions, often using anhydrides or carboxylic acids, can also introduce functional groups, typically at the electron-rich C5 position of the furan ring if it is unsubstituted. acs.org

Functionalization can also be performed on substituents already present on the furan ring. For instance, a vinyl group attached to a furan ring can be converted into a Weinreb amide through a three-step sequence involving oxidative cleavage, subsequent oxidation to an ester, and finally amidation. jst.go.jp This demonstrates how a simple substituent can serve as a handle for introducing more complex functionality.

Direct modification of the furan ring itself is also a viable strategy. Site-selective bromination of furan-containing helicenes has been reported, which installs a bromine atom that can be used in subsequent cross-coupling or cyclization reactions to build even more complex polycyclic systems without loss of enantiopurity. chinesechemsoc.org

Table 3: Examples of Post-Synthetic Derivatization of Furan Backbones

| Reaction Type | Reagents | Position Targeted | Product Type |

|---|---|---|---|

| Hydroxyalkylation/Alkylation | Aldehydes or ketones, acid catalyst | C5-substituent or C5-position of the ring | Coupled furan dimers or higher adducts. acs.org |

| Acylation | Acid anhydrides or carboxylic acids | C5-position of the ring | Acylated furans. acs.org |

| Substituent Transformation | 1. Oxidative cleavage (e.g., O₃) 2. Oxidation 3. Amidation | Side-chain vinyl group | Weinreb amide derivative. jst.go.jp |

| Halogenation | Brominating agent (e.g., NBS) | Electron-rich position of the furan ring | Brominated furan scaffold for further functionalization. chinesechemsoc.org |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-methylfuran |

| 4,5-dihydrofuran |

| α-oligofurans |

| bis(5-methylfuran-2-yl)methane |

| di-tert-butyl peroxide (DTBP) |

| Bismuth trichloride (BiCl₃) |

| Indium triflate (In(OTf)₃) |

| Manganese(III) acetate |

| Quinine |

| Weinreb amide |

Chemical Reactivity and Mechanistic Investigations of 2 Benzyl 5 Methyl Furan

Site-Selective Functionalization of the Furan (B31954) Ring and Benzyl (B1604629) Moiety

The presence of two distinct reactive sites—the C-3 position on the furan ring and the benzylic C-H bonds—makes regioselective functionalization a significant challenge and a key area of research. The ability to selectively target one site over the other is crucial for the synthesis of complex molecules.

In 2-benzylfuran (B12535769) systems, direct C-H functionalization, such as arylation, can occur at either the C-3 position of the furan ring (an sp²-hybridized carbon) or the benzylic position (an sp³-hybridized carbon). nih.gov The benzylic C-H bonds of 2-benzylfuran have a pKa of 30.2 (in DMSO), making them susceptible to deprotonation and subsequent reaction. nih.govresearchgate.net The competition between these two pathways is highly sensitive to reaction conditions. nih.gov Research has demonstrated that mixtures of C-3 and benzylic arylation products can be obtained from 2-benzylfurans, highlighting the challenge of achieving site-selectivity. nih.gov For 2-benzyl-5-methyl-furan specifically, studies have shown that under certain catalytic conditions, C-3 arylation can be achieved with excellent site selectivity, yielding the desired product in 70% yield. nih.govscispace.com Conversely, by modifying these conditions, the reaction can be directed exclusively toward benzylic arylation, achieving a 94% yield of the alternative product. scispace.com This demonstrates that precise control over the reaction environment allows for the selective synthesis of either constitutional isomer.

The outcome of C-H functionalization reactions on 2-benzylfuran systems is profoundly influenced by the choice of catalyst, particularly the metals and ligands involved. acs.org Bimetallic catalyst systems have proven particularly effective in controlling regioselectivity. nih.gov For instance, a palladium catalyst based on the NIXANTPHOS ligand scaffold can be paired with different alkali metal bases to steer the arylation to a specific site. nih.govnih.gov

It has been shown that using potassium hexamethyldisilazide (KHMDS) as the base with a palladium-NIXANTPHOS catalyst exclusively promotes C-3 arylation. nih.gov It is proposed that cation-π interactions between the potassium ion and the furan ring are a key controlling feature that enables this regioselectivity. nih.govacs.org In contrast, switching the auxiliary metal and base to lithium hexamethyldisilazide (LiHMDS) in the presence of an additive like 12-crown-4 (B1663920) completely reverses the selectivity, leading to exclusive benzylic arylation. nih.govscispace.com The crown ether sequesters the lithium cation, inhibiting the cooperativity between the palladium and the alkali metal that directs the C-3 arylation, thereby favoring the benzylic pathway. nih.gov This demonstrates that the regioselectivity can be controlled within a single ligand framework simply by changing the auxiliary metal and its associated ligands. nih.gov

Table 1: Regioselective Arylation of this compound

| Target Position | Catalyst System | Base | Additive | Selectivity | Yield | Reference |

| C-3 | Pd(OAc)₂ / NIXANTPHOS | KN(SiMe₃)₂ | None | C-3 Exclusive | 70% | nih.gov, scispace.com |

| Benzylic | Pd(OAc)₂ / NIXANTPHOS | LiN(SiMe₃)₂ | 12-crown-4 | Benzylic Exclusive | 94% | scispace.com |

Reactivity with Electrophilic and Nucleophilic Reagents

The electron-rich nature of the furan ring makes it susceptible to electrophilic substitution. For 2,5-disubstituted furans like this compound, this reaction typically occurs at the C-3 or C-4 positions. uobasrah.edu.iq Common electrophilic substitution reactions for furans include nitration, halogenation, sulfonation, and acylation. pharmaguideline.com However, furan and its simple alkyl derivatives can be sensitive to strong acids, which can cause polymerization or ring-opening. uobasrah.edu.iqpharmaguideline.com Therefore, mild catalysts such as phosphoric acid or boron trifluoride are often required for reactions like acylation. pharmaguideline.com

While simple furans are generally not reactive towards nucleophiles, halofurans, particularly those with electron-withdrawing groups, show increased reactivity. pharmaguideline.com A significant reaction involving nucleophiles is the Paal-Knorr synthesis, where the acid-catalyzed ring-opening of a furan generates a 1,4-dicarbonyl compound, which can then be trapped by a nucleophile. thieme-connect.comnih.gov Recently, it was shown that a 5-methylfuran-2-yl group can serve as a stable precursor to a reactive 2,5-dioxopentanyl (DOP) moiety, which is generated upon acid-mediated cleavage and can subsequently react with various nucleophiles. nih.gov

Elucidation of Reaction Mechanisms through Spectroscopic and Kinetic Studies

Understanding the intricate mechanisms of furan reactions relies heavily on spectroscopic and kinetic analyses. Techniques such as in situ Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for clarifying reaction pathways and kinetics. mdpi.com For instance, NMR has been used to study the conversion of aldoses into functionalized furans, revealing the rapid formation and subsequent conversion of cyclic intermediates. mdpi.com Kinetic studies on the acid-catalyzed hydrolysis of furan and 2,5-dimethylfuran (B142691) have shown that the first-order rate constant is linear with Hammett's acidity function (H₀). researchgate.net This, along with a solvent deuterium (B1214612) isotope effect (kH/kD) of 1.7 for 2,5-dimethylfuran, supports a mechanism where the slow, rate-determining step is the transfer of a proton to the α-carbon of the furan ring. researchgate.net

Atmospheric chemistry studies also provide mechanistic insights. The reaction of methylated furans with nitrate (B79036) radicals (NO₃) has been investigated using techniques like Proton-Transfer-Reaction Time-of-Flight Mass Spectrometry (PTR-ToF-MS) and Fourier-Transform Infrared Spectroscopy (FTIR). ucdavis.edu These studies revealed two primary reaction pathways: NO₃ addition to the C-2/C-5 positions of the ring and H-abstraction from the methyl groups. ucdavis.edu Computational methods, such as Density Functional Theory (DFT), are also employed to complement experimental data, helping to rationalize observed regioselectivity and explore reaction energy profiles. nih.govacs.org

Pathways for Rearrangements and Ring-Opening/Ring-Closure Reactions in Furan Systems

The furan ring, while aromatic, possesses low resonance energy, making it a versatile precursor for various transformations involving ring-opening and rearrangement. thieme-connect.com One of the most notable rearrangements is the Piancatelli reaction, where a 2-furylcarbinol undergoes an acid-catalyzed rearrangement to form a 4-hydroxycyclopentenone derivative. thieme-connect.comrsc.orgwikipedia.org The mechanism is believed to proceed through a 4π-electrocyclization of an oxonium ion intermediate. thieme-connect.comwikipedia.org This reaction transforms the heterocycle directly into a carbocycle and has been extended to aza- and carbo-Piancatelli variants. thieme-connect.com

Ring-opening of the furan moiety is another common pathway. Alkylfurans can be hydrolyzed under acidic conditions to yield 1,4-dicarbonyl compounds. thieme-connect.com This reactivity is widely exploited in organic synthesis. thieme-connect.com For example, 2,5-disubstituted furans react with methanolic bromine to produce 2,5-dimethoxy-2,5-dihydrofurans, demonstrating the diene-like character of the furan ring. sci-hub.st Copper-catalyzed ring-opening of furans has also been developed as a method to synthesize polysubstituted furans under mild conditions. thieme-connect.com Furthermore, some substituted furans can undergo intramolecular cycloadditions, such as the Diels-Alder reaction, to form oxabicyclic adducts, which can then be subjected to further ring-opening reactions. duke.edu

Reactivity of Furan Metabolites Towards Biomolecules

Many compounds containing a furan ring are known to be toxic, a property linked to their metabolic activation in the body. nih.govacs.orgnih.gov The harmful effects are generally initiated by cytochrome P450 (P450) catalyzed oxidation of the furan ring. nih.govnih.gov This oxidation generates a highly reactive electrophilic intermediate. acs.orgnih.gov

The nature of this intermediate depends on the substitution pattern of the furan ring. For furan itself, oxidation by P450 enzymes (primarily P450 2E1) produces cis-2-butene-1,4-dial (BDA), a reactive α,β-unsaturated dialdehyde. nih.govtandfonline.comgrantome.com For more substituted furans, the intermediate is often an epoxide. nih.govacs.org Both types of intermediates are electrophilic and can react with cellular nucleophiles, such as the amino acid residues in proteins and the bases in DNA. acs.orgnih.govtandfonline.com The alkylation of these crucial biomacromolecules is believed to be the trigger for the toxic and, in some cases, carcinogenic effects of furan-containing compounds. nih.govnih.gov While protein adduct formation is often the more prevalent outcome, the formation of DNA adducts, even at low levels, can lead to genotoxicity. nih.gov The cellular defense against these reactive metabolites often involves conjugation with glutathione (B108866) (GSH), although this may not always represent a complete detoxification step. nih.govnih.gov

Computational Chemistry and Theoretical Analysis of 2 Benzyl 5 Methyl Furan

Density Functional Theory (DFT) Studies of Electronic Structure and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT can effectively predict molecular geometries, energies, and other electronic properties. For 2-benzyl-5-methyl-furan, DFT calculations, typically using functionals like B3LYP with basis sets such as 6-311++G(d,p), can provide a detailed picture of its electronic landscape. nih.govresearchgate.net These studies are foundational for understanding the molecule's stability, reactivity, and spectroscopic characteristics. The optimization of the molecular geometry is the first step, revealing bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation of the molecule. aip.org

Molecular Orbital Analysis (HOMO-LUMO) and Global Reactivity Indices

Frontier Molecular Orbital (FMO) theory is a critical component of electronic structure analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive.

From the energies of the HOMO (EHOMO) and LUMO (ELUMO), a suite of global reactivity descriptors can be calculated to quantify chemical behavior. scielo.org.mxmdpi.com These indices provide a quantitative framework for concepts like hardness, softness, and electrophilicity. For instance, in a study of furan (B31954) derivatives, these descriptors were used to analyze corrosion inhibition properties. digitaloceanspaces.com

Key global reactivity indices include:

Ionization Potential (I) : The energy required to remove an electron. Approximated as I ≈ -EHOMO.

Electron Affinity (A) : The energy released when an electron is added. Approximated as A ≈ -ELUMO.

Chemical Hardness (η) : Measures resistance to change in electron distribution. Calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S) : The reciprocal of hardness (S = 1/η). Soft molecules are more polarizable and reactive.

Electronegativity (χ) : The power of an atom to attract electrons. Calculated as χ = (I + A) / 2.

Electrophilicity Index (ω) : Measures the energy stabilization when a molecule accepts additional electronic charge. Calculated as ω = χ² / (2η).

Below is a table of representative calculated values for a furan derivative, illustrating the type of data generated from a DFT analysis.

Table 1: Representative Global Reactivity Descriptors for a Furan Derivative| Parameter | Symbol | Formula | Typical Value (eV) |

|---|---|---|---|

| HOMO Energy | EHOMO | - | -6.071 |

| LUMO Energy | ELUMO | - | -2.206 |

| Energy Gap | ΔE | ELUMO - EHOMO | 3.865 |

| Ionization Potential | I | -EHOMO | 6.071 |

| Electron Affinity | A | -ELUMO | 2.206 |

| Chemical Hardness | η | (I - A) / 2 | 1.933 |

| Chemical Softness | S | 1 / η | 0.517 |

| Electronegativity | χ | (I + A) / 2 | 4.139 |

| Electrophilicity Index | ω | χ² / (2η) | 4.431 |

Data derived from a study on 1-benzyl-3-(2-furoyl) thiourea, a related furan-containing compound.

Reaction Pathway Modeling and Transition State Characterization in Catalysis

DFT is an invaluable tool for elucidating reaction mechanisms in catalysis. By mapping the potential energy surface (PES) of a reaction, researchers can identify reactants, products, intermediates, and, most importantly, transition states. pku.edu.cn This is particularly relevant for understanding the synthesis of furan derivatives or their subsequent conversion into other valuable chemicals.

For example, DFT studies have been used to investigate the conversion of furfural (B47365) to 2-methylfuran (B129897) on various catalyst surfaces like Pd(111) and Ru/Co₃O₄. acs.orgrsc.org These studies calculate the adsorption energies of reactants and intermediates on the catalyst surface and determine the energy barriers (activation energies) for each elementary step. rsc.orgresearchgate.net The reaction pathway with the lowest activation energy barrier is identified as the most probable mechanism.

The process for modeling a catalytic reaction involving a furan derivative like this compound would typically involve:

Geometry Optimization: Optimizing the structures of the reactants, products, and all plausible intermediates.

Transition State Search: Locating the transition state (a first-order saddle point on the PES) that connects two minima (e.g., reactant and intermediate). This is often done using methods like the synchronous transit-guided quasi-Newton (STQN) method.

Frequency Analysis: Performing vibrational frequency calculations to confirm the nature of the stationary points. A minimum has all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Reaction Pathway Confirmation: Using Intrinsic Reaction Coordinate (IRC) calculations to verify that the identified transition state correctly connects the desired reactant and product minima.

Through this process, a complete energy profile of the reaction can be constructed, providing deep insights into catalyst performance and selectivity, which is crucial for designing more efficient catalytic processes. mdpi.comnih.gov

Molecular Dynamics Simulations to Understand Conformational Behavior

This compound possesses considerable conformational flexibility due to the rotatable single bonds connecting the furan ring, the methylene (B1212753) bridge, and the benzyl (B1604629) group. Understanding its conformational preferences is key to explaining its physical properties and interactions with other molecules. Molecular dynamics (MD) simulations, often complemented by DFT calculations, are the primary tools for exploring this conformational landscape. nih.gov

MD simulations model the atomic motions of a system over time by solving Newton's equations of motion. This allows for the exploration of different conformations and the calculation of their relative populations and the energy barriers for interconversion. psu.edu Studies on similar flexible molecules, such as N-benzyl-N-(furan-2-ylmethyl)acetamide, have demonstrated that a combination of NMR spectroscopy and DFT calculations can effectively characterize the stable rotamers and the dynamics of their interchange. researchgate.net

For this compound, a computational approach would involve:

Potential Energy Surface (PES) Scan: Performing relaxed PES scans at the DFT level by systematically rotating the key dihedral angles to identify low-energy conformers (local minima).

Molecular Dynamics Simulation: Running MD simulations, often using classical force fields, to sample a wide range of conformations in a simulated environment (e.g., in a solvent box) and at a given temperature. This can reveal the most populated conformational states. researchgate.net

Free Energy Calculation: Using the simulation trajectories to calculate the free energy landscape, which provides a more accurate representation of conformational stability than simple potential energy.

These analyses reveal which shapes the molecule is most likely to adopt, how rigid or flexible it is, and the pathways it takes to switch between different shapes. frontiersin.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling Development for Furan-Based Compounds

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to correlate the chemical structure of compounds with their biological activity or physical properties. igi-global.com For furan-based compounds, QSAR studies are instrumental in designing new molecules with enhanced activities, such as antimicrobial, anticancer, or corrosion-inhibiting properties. digitaloceanspaces.comtandfonline.comtandfonline.com

The development of a QSAR model for a series of furan-based compounds, which could include this compound, follows a structured workflow:

Data Set Compilation: A diverse set of furan derivatives with experimentally measured biological activity (e.g., IC₅₀ values) is collected.

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These descriptors quantify various aspects of the molecular structure and can be categorized as:

Quantum Chemical Descriptors: EHOMO, ELUMO, dipole moment, atomic charges (derived from DFT).

Topological Descriptors: Indices that describe molecular branching and connectivity.

Physicochemical Descriptors: LogP (lipophilicity), molecular weight, polar surface area.

Model Building: Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a mathematical equation that links a subset of the most relevant descriptors to the observed activity. digitaloceanspaces.com

Validation: The model's predictive power is rigorously tested using internal validation (e.g., cross-validation) and, ideally, external validation with a set of compounds not used in the model's creation.

A study on benzofuran (B130515) derivatives, for example, used descriptors like the octanol-water partition coefficient (log P), hydration energy, and HOMO/LUMO energies to build a QSAR model for antioxidant activity. researchgate.net

Table 2: Examples of Molecular Descriptors Used in QSAR/QSPR Studies of Furan Derivatives| Descriptor Class | Descriptor Name | Symbol | Description |

|---|---|---|---|

| Quantum Chemical | Energy of HOMO | EHOMO | Relates to electron-donating ability |

| Energy of LUMO | ELUMO | Relates to electron-accepting ability | |

| Energy Gap | ΔE | Indicator of chemical reactivity | |

| Dipole Moment | μ | Measures molecular polarity | |

| Physicochemical | Partition Coefficient | Log P | Measures lipophilicity |

| Molar Refractivity | Mr | Relates to molecular volume and polarizability | |

| Topological | Wiener Index | W | Describes molecular branching |

| Balaban Index | J | Describes molecular topology |

Descriptors are commonly calculated for QSAR studies on various chemical classes, including furans. digitaloceanspaces.com

Crystal Structure Analysis and Hirshfeld Surface Analysis of Furan Derivatives

While computational methods can predict the gas-phase structure of a single molecule, X-ray crystallography provides definitive information about its arrangement in the solid state. Once the crystal structure is determined, Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions that hold the crystal lattice together. iucr.orgresearchgate.netiucr.org

The Hirshfeld surface is a unique boundary for a molecule within a crystal, defined by the points where the electron density contribution from the molecule is equal to the sum of contributions from all other molecules. By mapping properties like the normalized contact distance (dnorm) onto this surface, specific intermolecular contacts can be visualized as colored regions.

H···H contacts: Typically the most abundant, representing van der Waals forces. nih.gov

O···H/H···O contacts: Indicative of hydrogen bonding or weaker dipole-dipole interactions.

C···H/H···C contacts: Weak interactions that contribute significantly to packing.

π–π stacking: Interactions between aromatic rings (furan and/or benzyl), which are crucial for the stability of many crystal structures. iucr.org

A Hirshfeld analysis of a furan derivative might yield the following distribution of intermolecular contacts, highlighting the dominant forces in the crystal packing. nih.gov

Table 3: Representative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Furan Derivative| Contact Type | Contribution (%) | Description |

|---|---|---|

| H···H | 46.8% | Dominant van der Waals interactions |

| O···H / H···O | 23.5% | Hydrogen bonding and dipole interactions |

| C···H / H···C | 15.8% | Weak attractive interactions |

| C···C | ~5% | May indicate π-π stacking |

| Other (e.g., N···H, S···H) | Variable | Dependent on other heteroatoms present |

Data derived from a study on a 4-(furan-2-yl)-1,5-benzodiazepine derivative. nih.gov

Investigation of Non-Linear Optical Properties

Molecules with extended π-conjugated systems and significant charge asymmetry can exhibit non-linear optical (NLO) properties, meaning their optical response (e.g., polarization) is not linearly proportional to the strength of an applied electric field from intense light, such as a laser. nih.gov Such materials are of great interest for applications in photonics, telecommunications, and optical data processing.

Computational chemistry, particularly Time-Dependent DFT (TD-DFT), is a key method for predicting and understanding the NLO properties of molecules like this compound. jlu.edu.cn The key parameters calculated are the molecular polarizability (α) and the first (β) and second (γ) hyperpolarizabilities, which quantify the linear and non-linear response to an electric field, respectively. researchgate.net

The investigation of NLO properties for furan-based compounds involves:

DFT Calculations: Computing the dipole moment (μ), polarizability (α), and hyperpolarizabilities (β and γ). semanticscholar.org

Structure-Property Relationship Analysis: Identifying molecular features that enhance NLO response. This often involves intramolecular charge transfer (ICT) from an electron-donating group to an electron-accepting group through a π-conjugated bridge. The furan ring can act as part of this bridge. researchgate.net

TD-DFT for Electronic Transitions: Analyzing the electronic transitions that give rise to the NLO response. Low-energy electronic transitions are often associated with larger hyperpolarizability values.

Studies on thiophene-furan oligomers have shown that these organic compounds are promising for optoelectronic applications, and their properties can be tuned by altering their structure. arxiv.org For this compound, the combination of the electron-rich furan ring and the aromatic benzyl group could lead to interesting NLO properties, which can be thoroughly explored and optimized using computational modeling.

Investigation of Biological Activity Mechanisms and Structural Determinants of Furan Derivatives

Molecular Basis of Biological Interactions: Enzyme Binding and Receptor Affinity Studies

The biological activity of furan (B31954) derivatives is fundamentally rooted in their interactions with macromolecular targets such as enzymes and receptors. The specific nature of these interactions, including binding affinity and mode of action, is dictated by the three-dimensional structure of the furan derivative and the complementary topology of the biological target's active or allosteric sites. While direct enzyme binding and receptor affinity studies for 2-Benzyl-5-methyl-furan are not extensively documented in publicly available research, the broader class of furan-containing compounds has been the subject of numerous such investigations. These studies provide a foundational understanding of how the furan scaffold can be oriented within a binding pocket to elicit a biological response.

Computational Docking with Target Proteins (e.g., γ-aminobutyrate aminotransferase)

Computational docking is a powerful tool used to predict the binding orientation and affinity of a small molecule to a protein target. In the context of furan derivatives, molecular docking studies have been employed to elucidate potential mechanisms of action. For instance, a study focused on designing novel inhibitors for γ-aminobutyrate aminotransferase (GABA-AT), a key enzyme in the metabolism of the neurotransmitter GABA, utilized a template based on a 5-methylfuran-2-yl moiety. researchgate.net Specifically, 2-acetamido-N-benzyl-2-(5-methylfuran-2-yl)acetamides served as the foundational structure for designing new potential anticonvulsant agents. researchgate.net

In this research, designed molecules were docked with the crystal structure of GABA-AT (PDB: 1OHV) to predict their binding affinities. researchgate.net The findings suggested that these N-benzylacetamide derivatives, incorporating the 5-methylfuran scaffold, could potentially act as inhibitors of GABA-AT. researchgate.net While this study did not specifically investigate this compound, the use of a structurally related compound as a template highlights the potential for the 5-methylfuran core, substituted at the 2-position, to interact with the active site of enzymes like GABA-AT. The benzyl (B1604629) group, a key feature of this compound, is also present in the template, suggesting its potential role in binding interactions within the enzyme's pocket.

Structure-Activity Relationship (SAR) Investigations for Furan-Containing Compounds

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For furan derivatives, SAR investigations have revealed key insights into the roles of different substituents and their positions on the furan ring.

Influence of Substituent Patterns on Molecular Interaction Profiles

The nature, position, and stereochemistry of substituents on the furan ring can dramatically alter the biological activity of the molecule. For example, in a series of benzofuran (B130515) derivatives, the introduction of a methyl group at the C-3 position was found to significantly increase antiproliferative activity against various cell lines. nih.gov Similarly, the position of a methoxy (B1213986) group on the benzofuran ring was also shown to have a notable impact on the compound's potency. nih.gov

Structural Determinants for Specific Biological Interaction Potentials

This underscores the importance of the combined structural features of this compound. The furan ring itself serves as a key scaffold, and the substituents at the 2 and 5 positions provide the necessary functionalities for specific interactions with biological targets. The interplay between the electron-rich furan ring, the hydrophobic benzyl group, and the methyl group likely creates a unique pharmacophore that determines its specific biological interaction potential.

Exploration of Mechanisms of Action in Benzofuran-Tetrazole Hybrids

Hybrid molecules that incorporate a benzofuran scaffold with other heterocyclic rings, such as tetrazole, have been synthesized and evaluated for their biological activities. A study on 2-substituted-benzyl-5-(2-methylbenzofuran-3-yl)-2H-tetrazole derivatives revealed anti-proliferative activity against human colon carcinoma (HCT116) and pancreatic cancer (Miapaca2) cell lines. researchgate.net

Molecular docking studies in this research suggested that these hybrid compounds could bind to the ATP binding pocket of the Proto-oncogene tyrosine-protein kinase Src. researchgate.net The 2-methylbenzofuran (B1664563) moiety and the substituted benzyl group on the tetrazole ring were key features for the observed activity. researchgate.net Although this study focuses on a more complex hybrid system, it provides insights into how a benzyl group, in conjunction with a methyl-substituted furan-like structure (in this case, benzofuran), can be oriented to interact with a kinase active site. This suggests a potential avenue for the biological activity of simpler structures like this compound, where the benzyl and methyl-furan components could similarly engage with enzymatic targets.

Mechanistic Insights into Antimicrobial Activities of Furan Natural Derivatives

Furan derivatives are known to possess a broad spectrum of antimicrobial activities. nih.govproquest.comresearchgate.netnih.gov The mechanisms underlying these activities are varied and depend on the specific structure of the furan derivative. Many natural furan derivatives are thought to exert their antimicrobial effects through the selective inhibition of microbial growth and the modification of essential enzymes. nih.gov

The presence of the furan ring, often in combination with other aromatic systems, appears to be a key structural feature for antimicrobial action. nih.gov While the precise mechanism for this compound is not specifically elucidated, it is plausible that it could share mechanistic pathways with other antimicrobial furan derivatives. These mechanisms may involve disruption of microbial cell membranes, inhibition of key metabolic enzymes, or interference with microbial signaling pathways. The lipophilic character of the benzyl group could facilitate the compound's passage through microbial cell walls, allowing the furan core to interact with intracellular targets.

Advanced Applications of Furan Scaffolds in Material Science and Catalysis

Catalysis Involving Furan-Based Ligands and Intermediates

The oxygen heteroatom and the π-electron system of the furan (B31954) ring allow furan derivatives to act as effective ligands in transition metal catalysis. While direct catalytic applications of 2-Benzyl-5-methyl-furan as a ligand are not extensively documented, the principles of furan-based coordination chemistry provide a strong basis for its potential utility. Furan compounds can coordinate to metal centers through the oxygen atom as a Lewis base or through the π-system of the diene moiety. This versatility allows for the modulation of the electronic and steric properties of the resulting metal complexes, which in turn influences their catalytic activity.

Furan derivatives have been successfully employed as ligands in various catalytic transformations, including cross-coupling reactions and polymerization. For instance, the coordination of furanic moieties to transition metals like palladium, ruthenium, and copper has been shown to facilitate a range of organic syntheses. hud.ac.uk The substituents on the furan ring play a crucial role in determining the stability and reactivity of the organometallic complexes. In the case of this compound, the benzyl (B1604629) and methyl groups offer steric bulk and electronic contributions that could be harnessed to fine-tune the performance of a hypothetical catalyst.

Furthermore, furan derivatives can act as more than just spectator ligands; they can be actively involved in the catalytic cycle as reactive intermediates. The C-H bonds of the furan ring can be activated by transition metal clusters, leading to the formation of novel sandwich and furyl complexes. sc.edu Such activations open pathways for the synthesis of complex organic molecules. The presence of a benzylic C-H bond in this compound introduces an additional site for potential metal-catalyzed functionalization, expanding its prospective role in catalysis.

Development of Bio-based Chemicals and Fuel Precursors from Furan Derivatives (e.g., 2-methylfuran)

The conversion of biomass-derived furanics into high-energy-density liquid fuels is a cornerstone of the modern biorefinery concept. Furan derivatives, particularly 2-methylfuran (B129897) (2-MF), are key platform molecules in this endeavor due to their favorable fuel properties and their accessibility from the dehydration of C5 and C6 sugars. researchgate.net A critical step in upgrading these furanics to fuel-range hydrocarbons is the extension of their carbon chain length, which is often achieved through C-C coupling reactions.

Hydroxyalkylation/Alkylation Reactions for Fuel Precursor Synthesis

Hydroxyalkylation/alkylation (HAA) is a prominent strategy for increasing the molecular weight and energy density of furanic compounds. rsc.org This acid-catalyzed reaction typically involves the coupling of a furan derivative, such as 2-methylfuran, with a carbonyl compound (an aldehyde or a ketone). mdpi.comnih.gov The resulting products are larger molecules that can be subsequently hydrodeoxygenated to produce alkanes suitable for use as gasoline, diesel, or jet fuel. researchgate.net

The reactivity of 2-methylfuran in HAA reactions provides a strong model for the potential of this compound in similar transformations. The reaction proceeds via the electrophilic substitution at the C5 position of the furan ring, which is activated by the methyl group. In this compound, the C5 position is already substituted; however, the C3 and C4 positions remain available for electrophilic attack, albeit with different reactivity profiles. The bulky benzyl group at the C2 position would likely exert significant steric hindrance, influencing the regioselectivity of the reaction.

A variety of solid acid catalysts have been investigated for the HAA of 2-methylfuran with different carbonyl compounds, demonstrating the versatility of this approach. mdpi.com The choice of catalyst and reaction conditions can be tailored to control the product distribution and yield.

| Catalyst | Carbonyl Compound | Key Product | Yield (%) | Reference |

|---|---|---|---|---|

| Nafion-212 | Cyclohexanone | 5,5'-(cyclohexane-1,1-diyl)bis(2-methylfuran) | 89.1 | bohrium.com |

| Amberlyst-15 | Cyclohexanone | 1-(5-methylfuran-2-yl)cyclohexan-1-ol | 76.0 | bohrium.com |

| Sulfuric Acid | 5-Methylfurfural | 2,2',2''-methylidenetris[5-methylfuran] | 92.1 (alkane fuel) | mdpi.com |

| Dowex 50Wx2 | Butanal | 5,5'-(butane-1,1-diyl)bis(2-methylfuran) | >90 (conversion) | researchgate.net |

| Niobic Acid (NAC400) | Furfural (B47365) | C15 fuel precursor | 90 | rsc.org |

Polymeric Materials and Advanced Material Science Applications of Furan Compounds

The structural rigidity and chemical functionality of the furan ring make it an attractive bio-based building block for the synthesis of sustainable polymers. researchgate.net Furan-based polymers are being explored as renewable alternatives to their petroleum-derived counterparts, such as polyethylene (B3416737) terephthalate (B1205515) (PET). The similarity between the furan and phenyl rings allows for the development of bio-based polymers with comparable or even superior properties. acs.org

Furan Derivatives as Monomers for Sustainable Polymers

The most extensively studied furan-based monomer is 2,5-furandicarboxylic acid (FDCA), which can be polymerized with diols to produce polyesters like polyethylene furanoate (PEF). specialchem.com PEF exhibits excellent barrier properties, making it a promising candidate for food and beverage packaging. cost.eu Another important furanic monomer is 2,5-bis(hydroxymethyl)furan (BHMF), which can also be used in the synthesis of polyesters and polyamides. rsc.org

While this compound itself is not a typical difunctional monomer required for polymerization, its structure suggests potential roles in polymer science. It could be functionalized to introduce polymerizable groups. For example, the benzyl group could be modified to incorporate hydroxyl or carboxyl functionalities, transforming the molecule into a novel monomer.

Furthermore, furan rings within a polymer backbone can participate in reversible Diels-Alder reactions, which can be utilized to create self-healing and recyclable materials. The furan moiety acts as a diene that can react with a dienophile (e.g., maleimide) to form a covalent bond, which can be broken upon heating and reformed upon cooling. While the substitution pattern of this compound might influence its reactivity in such reactions, the principle remains a key area of interest in the development of smart, sustainable polymers.

The incorporation of furan derivatives into polymers can also impart specific functionalities. For instance, furan-functionalized copolymers have been investigated for applications in targeted drug delivery. utoronto.ca The benzyl group in this compound could offer a site for further chemical modification to attach bioactive molecules or other functional groups, suggesting its potential as a component in the synthesis of specialty polymers.

| Furan Monomer | Co-monomer | Resulting Polymer | Potential Application | Reference |

|---|---|---|---|---|

| 2,5-Furandicarboxylic acid (FDCA) | Ethylene glycol | Poly(ethylene 2,5-furandicarboxylate) (PEF) | Packaging, Bottles, Films | specialchem.com |

| 2,5-Furandicarboxylic acid (FDCA) | Various diamines | Furan-containing polyamides | Engineering plastics | researchgate.net |

| 2,5-bis(hydroxymethyl)furan (BHMF) | Adipic acid | Polyester | Thermoplastics | rsc.org |

| Furan-2,5-dicarbaldehyde (DFF) | Various diamines | Poly(Schiff base)s | High-performance polymers | researchgate.net |

Environmental Transformation Pathways and Fate of Furan Derivatives

Atmospheric Oxidation Processes Initiated by Hydroxyl Radicals in Furan (B31954) and Methylfuran Systems

The atmospheric degradation of furan and its derivatives is primarily initiated by reactions with hydroxyl (OH) radicals, which are highly reactive oxidants present in the troposphere. whiterose.ac.ukacs.org The reactions of OH radicals with furan, 2-methylfuran (B129897) (2-MF), and 2,5-dimethylfuran (B142691) (2,5-DMF) have been studied extensively to understand the atmospheric chemistry of these compounds. whiterose.ac.ukacs.org

Research indicates that the reaction of OH radicals with furan and its alkylated derivatives is dominated by the addition of the OH radical to the furan ring, rather than hydrogen atom abstraction from the ring or substituent groups, especially under atmospheric conditions. whiterose.ac.ukacs.org This addition reaction exhibits a negative temperature dependence, meaning the reaction rate increases as the temperature decreases. whiterose.ac.uknih.gov

The addition of the OH radical to the furan ring, primarily at the C2 and C5 positions, results in the formation of a chemically activated adduct radical. acs.orgnih.gov This intermediate can then undergo two main reaction pathways:

Ring-retaining pathway: The radical can be stabilized by collision and subsequently react with molecular oxygen (O₂). This pathway leads to the formation of ring-retaining products such as 5-hydroxy-2-furanone and compounds containing epoxide, ester, and carbonyl functional groups. acs.orgnih.govresearchgate.net

Ring-opening pathway: The activated adduct can undergo isomerization by breaking the C-O bond in the furan ring. This leads to the formation of ring-opened radicals, which then react with O₂ to form unsaturated 1,4-dicarbonyl compounds. acs.orgnih.govresearchgate.net

The relative importance of these two pathways depends on the specific furan derivative. For instance, theoretical calculations predict that the formation of ring-opening dicarbonyl compounds is the major channel for furan, while for methylated furans, the yields of these products are lower. nih.gov

The rate coefficients for the reaction of OH radicals with furan and its methylated derivatives are crucial for determining their atmospheric lifetimes. The table below summarizes some experimentally determined rate coefficients.

| Compound | Rate Coefficient (k) at 298 K (cm³ molecule⁻¹ s⁻¹) | Reference |

| Furan | (3.34 ± 0.48) × 10⁻¹¹ | whiterose.ac.uk |

| 2-Methylfuran | (7.38 ± 0.37) × 10⁻¹¹ | whiterose.ac.uk |

| 2,5-Dimethylfuran | (1.10 ± 0.10) × 10⁻¹⁰ | whiterose.ac.uk |

These fast reaction rates indicate that furan and its simple alkylated derivatives have short atmospheric lifetimes, suggesting they are unlikely to persist in the atmosphere for long periods or undergo long-range transport.

Degradation Studies in Aqueous and Soil Environments

The fate of furan derivatives in aqueous and soil environments is governed by both abiotic and biotic degradation processes. These include hydrolysis and microbial degradation.

Hydrolysis:

Hydrolysis can be a significant degradation pathway for some furan derivatives, particularly under acidic conditions. researchgate.net Studies on furan and 2,5-dimethylfuran have shown that acid-catalyzed hydrolysis leads to the opening of the furan ring. researchgate.net The proposed mechanism involves a slow proton transfer to the α-carbon atom of the furan ring as the rate-limiting step. researchgate.net In aqueous environments, water can act as a nucleophile, attacking the furan ring and facilitating ring-opening, which can lead to the formation of dicarbonyl compounds. rsc.orgchemtube3d.com However, the presence of organic solvents, such as alcohols, can suppress this ring-opening and favor other reactions. rsc.org The stability of furan derivatives in water is therefore highly dependent on the pH and the presence of other chemical species.

Microbial Degradation:

Microorganisms have evolved diverse metabolic pathways to degrade a wide range of organic compounds, including furan derivatives. nih.gov While many furanic compounds, such as furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), can be toxic to microorganisms, some bacteria and fungi are capable of utilizing them as a source of carbon and energy. nih.govmdpi.com

The microbial degradation of furanic aldehydes typically involves initial oxidation or reduction reactions. nih.gov For example, furfural is often oxidized to 2-furoic acid, which is then further metabolized. nih.gov The degradation of HMF can proceed through the formation of 2,5-furandicarboxylic acid (FDCA) and subsequently to 2-furoic acid, converging with the furfural degradation pathway. nih.gov

While specific studies on the biodegradation of 2-benzyl-5-methyl-furan are limited, the existing literature on other furan derivatives suggests that it could be susceptible to microbial degradation. However, the rate and extent of biodegradation in soil and water are expected to be slow under non-sulfate-reducing conditions. chemicalbook.com The presence of substituents, such as the benzyl (B1604629) group, may influence the biodegradability, potentially making it more or less susceptible to microbial attack compared to simpler furan derivatives. The composition and structure of the soil, particularly the presence of colloids, can also play a significant role in the stability and degradation of furan derivatives in the environment. nih.gov

Modeling and Prediction of Environmental Persistence and Transformation Products

Predicting the environmental fate of chemical compounds like this compound relies on the use of various modeling approaches, including Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models. digitaloceanspaces.comresearchgate.net These models aim to correlate the chemical structure of a compound with its physicochemical properties and reactivity, which in turn determine its environmental persistence and transformation pathways.

For atmospheric fate, kinetic models are used to predict the lifetime of furan derivatives with respect to their reaction with OH radicals. As discussed in Section 7.1, the rate coefficients for these reactions can be experimentally determined and used in atmospheric chemistry models to estimate the compound's persistence. whiterose.ac.uk Theoretical calculations are also employed to elucidate reaction mechanisms and predict the formation of various transformation products. acs.orgnih.gov

In aqueous environments, predicting transformation products from oxidation processes is a significant challenge due to the complexity of the reaction mechanisms, especially those involving radical species. nih.gov Computational tools are being developed to complement experimental studies in predicting the products of these reactions. nih.gov For hydrolysis, kinetic models can be developed based on experimentally determined rate constants under different pH conditions.

Predicting biodegradation pathways and rates is particularly complex. The biodegradability of a compound is influenced by a multitude of factors, including its chemical structure and the specific microbial communities present in the environment. nih.gov While general principles of microbial metabolism of furanic compounds are known, predicting the specific fate of a substituted furan like this compound requires further research and the development of more sophisticated predictive models.

Natural Occurrence, Biosynthesis, and Biomimetic Synthesis of Furanic Natural Products

Isolation and Structural Elucidation of Furan-Containing Natural Products

The furan (B31954) moiety is a structural component in a diverse array of natural products found in various organisms, including plants, fungi, and marine life. researchgate.netnih.gov The isolation and structural characterization of these compounds are crucial steps in natural product chemistry. Although the natural occurrence of 2-Benzyl-5-methyl-furan is not established in the available literature, the methods used to isolate and identify other furan derivatives provide a clear blueprint for such investigations.

The process of isolating furan-containing natural products typically begins with the extraction of metabolites from the source organism using organic solvents. This initial crude extract contains a complex mixture of compounds, from which the target molecules must be separated. A common technique for this separation is countercurrent chromatography, which has been effectively used to isolate furan fatty acids. For instance, 9-(3-methyl-5-pentylfuran-2-yl)-nonanoic acid was successfully isolated from the latex of Hevea brasiliensis by employing pH-zone-refining and conventional countercurrent chromatography. nih.govconsensus.app Furan fatty acids have also been found in the lipids of various fish and in plants like grasses and soya bean oils. nih.gov

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques. Mass spectrometry (MS) is used to determine the molecular weight and elemental formula. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, provides detailed information about the chemical environment of the hydrogen and carbon atoms, allowing for the assembly of the molecular skeleton. These methods are fundamental in confirming the presence and substitution pattern of the furan ring.

| Compound Name | Natural Source | Reference |

|---|---|---|

| Furan fatty acids (e.g., 9-(3-methyl-5-pentylfuran-2-yl)-nonanoic acid) | Latex of Hevea brasiliensis, fish lipids, various plants | nih.govnih.gov |

| Plakorsins A and B | Marine sponge Plakortis simplex | mdpi.com |

| 2,5-Dimethylfuran (B142691) | Fungi (e.g., Penicillium crustosum) | mdpi.com |

| Furanoterpenes (e.g., Furanodehydrofukinone) | Plants | nih.gov |

| Agarofurans | Plants and trees (e.g., Aquilaria species) | nih.gov |

Proposed Biosynthetic Pathways of Furan Ring Systems in Biological Systems

The biosynthesis of the furan ring is a complex process that varies between different classes of natural products. While the specific biosynthetic pathway for this compound has not been elucidated, studies on other furan derivatives, particularly furan fatty acids (FuFAs) and furanoterpenoids, offer significant insights into how nature constructs this heterocyclic ring.

One of the most well-studied pathways is the biosynthesis of FuFAs in bacteria, such as Rhodobacter sphaeroides. nih.govosti.gov This pathway begins with a pre-existing unsaturated fatty acid, cis-vaccenic acid. The key steps are as follows:

Methylation : The process is initiated by an S-adenosyl methionine (SAM)-dependent methylase enzyme (UfaM), which adds a methyl group to the double bond of the fatty acid chain. nih.govnih.gov

Desaturation : A desaturase enzyme (UfaD) then introduces a second double bond, creating a conjugated diene system. nih.gov

Oxidative Cyclization : The final and crucial step is the incorporation of a single oxygen atom from molecular oxygen (O₂) into the fatty acid chain. This reaction, catalyzed by an enzyme named UfaO, leads to the closure of the five-membered furan ring. nih.govosti.gov

This bacterial pathway demonstrates a clear mechanism where the furan ring is constructed directly on a lipid backbone through a series of enzymatic modifications.

Another proposed biosynthetic route involves the formation of furanoterpenoids in plants. nih.gov Research suggests that cytochrome P450 enzymes play a critical role in this process. The biosynthesis is proposed to start from precursors containing an α-isopropylidene ketone unit. Through the action of cytochrome P450, this precursor undergoes an oxidative transformation that results in the formation of the furan ring. nih.gov This highlights a different strategy for furanogenesis, dependent on terpenoid precursors and oxidative enzymes common in plant secondary metabolism.

| Step | Precursor | Key Enzyme | Product | Reference |

|---|---|---|---|---|

| Methylation | cis-Vaccenic acid | UfaM (SAM-dependent methylase) | 11-Me-12t-18:1 | nih.gov |

| Desaturation | 11-Me-12t-18:1 | UfaD (Desaturase) | 11-Me-10t,12t-18:2 | nih.gov |

| Oxidative Cyclization | 11-Me-10t,12t-18:2 | UfaO (Monooxygenase) | Furan Fatty Acid (9M5-FuFA) | nih.govosti.gov |

Biomimetic Synthetic Strategies Towards Naturally Occurring Furan Derivatives

Biomimetic synthesis is a field of organic chemistry where laboratory syntheses are designed to mimic the proposed biosynthetic pathways of natural products. wikipedia.org This approach can lead to highly efficient and elegant syntheses of complex molecules. While a specific biomimetic synthesis for this compound is not described, the principles can be illustrated with other furan-containing natural products.

A notable example is the biomimetically inspired synthesis of the furan fatty acid F5. rsc.org This strategy is based on the hypothesis that endoperoxides could be biosynthetic precursors to the furan ring. The synthesis utilizes the Appel reaction to achieve a mild, metal-free dehydration of a substituted endoperoxide intermediate, directly yielding the furan ring system. This approach is considered biomimetic because it parallels a plausible biological transformation (dehydration of an oxidized precursor) under conditions that avoid harsh acids or metals, which are often absent in biological systems. rsc.org

Another example is the biomimetic total synthesis of plakortone Q, a polyketide isolated from the marine sponge Plakortis simplex. rsc.org The key step in this synthesis is an acid-mediated tandem cyclization of a vicinal diepoxide. This cascade reaction efficiently constructs the core tetrahydrofuran-γ-lactone structure of the natural product, mimicking a potential acid-catalyzed cyclization cascade that could occur in the sponge. rsc.org These examples demonstrate how understanding or hypothesizing a biosynthetic pathway can provide powerful inspiration for developing novel and effective synthetic routes to complex furan-containing molecules.

Table of Mentioned Compounds

| Compound Name | Chemical Class |

|---|---|

| This compound | Substituted Furan |

| 9-(3-methyl-5-pentylfuran-2-yl)-nonanoic acid | Furan Fatty Acid |

| Plakorsin A | Furan Fatty Acid Derivative |

| Plakorsin B | Furan Fatty Acid Derivative |

| 2,5-Dimethylfuran | Substituted Furan |

| Furanodehydrofukinone | Furanoterpene |

| Agarofurans | Furanosesquiterpenoids |

| cis-Vaccenic acid | Unsaturated Fatty Acid |

| Plakortone Q | Polyketide |

Q & A

Q. What synthetic methodologies are recommended for the laboratory-scale synthesis of 2-Benzyl-5-methyl-furan?